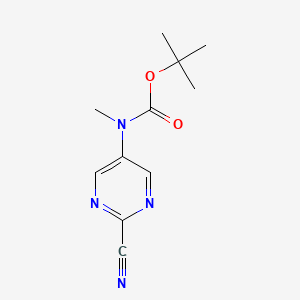![molecular formula C14H9ClO4 B577714 Ácido 3'-cloro-[1,1'-bifenil]-3,4'-dicarboxílico CAS No. 1261992-51-1](/img/structure/B577714.png)
Ácido 3'-cloro-[1,1'-bifenil]-3,4'-dicarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is a chemical compound with the empirical formula C13H9ClO2. It has a molecular weight of 232.66 . The compound is a solid and its structure can be represented by the SMILES string OC(C1=C(C=CC=C1)C2=CC=CC(Cl)=C2)=O .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid consists of two phenyl rings connected by a single bond, with a chlorine atom attached to one of the rings and a carboxylic acid group attached to the other . The InChI code for this compound is 1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid include a molecular weight of 232.66 g/mol . The compound is a solid . The compound’s structure can be represented by the SMILES string OC(C1=C(C=CC=C1)C2=CC=CC(Cl)=C2)=O .
Aplicaciones Científicas De Investigación
C12H9Cl\mathrm{C_{12}H_9Cl}C12H9Cl
y un peso molecular de aproximadamente 188.65 g/mol . Aquí hay seis aplicaciones únicas:Derivados de ácido bórico
El compuesto se puede convertir en su derivado de ácido bórico, ácido (3'-cloro-[1,1'-bifenil]-3-il)bórico. Los ácidos bóricos son esenciales en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que permiten la construcción de enlaces carbono-carbono. Los investigadores utilizan estas reacciones para sintetizar varios compuestos orgánicos, como productos farmacéuticos y agroquímicos .
Mecanismo De Acción
Target of Action
It’s worth noting that biphenyl compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that biphenyl compounds can be involved in various biodegradation pathways, including anaerobic dechlorination and aerobic microbial degradation .
Result of Action
It’s worth noting that biphenyl compounds can have various biological activities, depending on their specific structures and functional groups .
Análisis Bioquímico
Biochemical Properties
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the estrogen receptor, where it functions as a ligand, binding to the receptor and influencing its activity . This interaction can affect gene expression and cellular proliferation. Additionally, 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can interact with cytochrome P450 enzymes, leading to its metabolism and the formation of hydroxylated metabolites .
Cellular Effects
The effects of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the estrogen receptor can lead to changes in gene expression, affecting cellular proliferation and differentiation . Additionally, its metabolism by cytochrome P450 enzymes can result in the formation of metabolites that further influence cellular processes .
Molecular Mechanism
At the molecular level, 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through several mechanisms. It binds to the estrogen receptor, altering its conformation and activity, which in turn affects gene expression . Furthermore, its interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can have additional biological effects . These interactions highlight the compound’s role in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its metabolites can accumulate over time, leading to sustained biological effects . Additionally, the compound’s stability in various conditions can affect its efficacy and potency in experimental settings .
Dosage Effects in Animal Models
The effects of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular proliferation . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further transformations, including sulfation and glucuronidation, resulting in complex metabolite profiles . The compound’s metabolism can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
4-(3-carboxyphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOIMCAUVMASRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689903 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-51-1 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)











